molecular formula C14H9BrO3 B8747071 10-Bromo-1,8-dihydroxy-10H-anthracen-9-one CAS No. 2891-30-7

10-Bromo-1,8-dihydroxy-10H-anthracen-9-one

Cat. No. B8747071
CAS RN: 2891-30-7
M. Wt: 305.12 g/mol
InChI Key: JXHWADZWXKBZAX-UHFFFAOYSA-N
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Patent
US04997961

Procedure details

1,8-Dihydroxy-9-anthrone (17.3 g) was dissolved in carbon disulphide (1.25 liter) by heating, and the solution was treated dropwise with 18.5 g of bromine with stirring at 50° C. The solution was left stirring at that temperature overnight, then cooled to room temperature and concentrated to one tenth of its volume by removal of the solvent under reduced pressure. The yellow precipitate was filtered off, dried and recrystallised from a petroleum ether (boiling point 40°-60° C.)/chloroform mixture (1:1) to give 10-bromo-1,8-dihydroxy-9-anthrone (18.1 g, 77.5%), melting point 149°-15° C. (with decomposition). [Literature reference, O. E. Schultz and H.-H. Schultze-Mosgau, Arch. Pharm. (Weinheim, Ger.), 1965, 298, 273, gives melting point 148°-150° C. (with decomposition)].
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[OH:17])[CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Br:18]Br>C(=S)=S>[Br:18][CH:7]1[C:6]2[C:15](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=2)[C:14](=[O:16])[C:13]2[C:12]([OH:17])=[CH:11][CH:10]=[CH:9][C:8]1=2

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
OC1=CC=CC=2CC3=CC=CC(=C3C(C12)=O)O
Name
Quantity
1.25 L
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
WAIT
Type
WAIT
Details
The solution was left
STIRRING
Type
STIRRING
Details
stirring at that temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one tenth of its volume by removal of the solvent under reduced pressure
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a petroleum ether (boiling point 40°-60° C.)/chloroform mixture (1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1C=2C=CC=C(C2C(C2=C(C=CC=C12)O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.